1-(3,5-dimethylthiophen-2-yl)sulfonyl-4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridine
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Overview
Description
1-(3,5-Dimethylthiophen-2-yl)sulfonyl-4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridine is a complex organic compound featuring a thiophene ring, a pyrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene and pyrazole derivatives. These intermediates are then coupled using appropriate reagents under controlled conditions. Common synthetic routes may include:
Friedel-Crafts Acylation: This method can be used to introduce the sulfonyl group onto the thiophene ring.
Cyclization Reactions: Cyclization reactions are employed to form the pyridine ring from the appropriate precursors.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form pyridine derivatives.
Substitution Reactions: Various substituents can be introduced at different positions on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA, and ozone.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various substituted thiophenes and pyridines.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as:
Thiophene Derivatives: Similar compounds with thiophene rings, used in medicinal chemistry.
Pyrazole Derivatives: Compounds containing pyrazole rings, known for their biological activity.
Pyridine Derivatives: Compounds with pyridine rings, used in various chemical applications.
These similar compounds share some structural similarities but differ in their functional groups and applications, highlighting the uniqueness of 1-(3,5-dimethylthiophen-2-yl)sulfonyl-4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridine.
Properties
IUPAC Name |
1-(3,5-dimethylthiophen-2-yl)sulfonyl-4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-11-10-12(2)21-15(11)22(19,20)18-8-5-13(6-9-18)14-4-7-16-17(14)3/h4-5,7,10H,6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARJQZJYNAVGBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)S(=O)(=O)N2CCC(=CC2)C3=CC=NN3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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